N1-Benzylpropane-1,3-diamine

Description

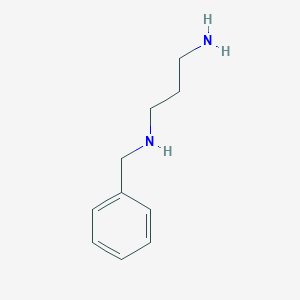

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-benzylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLHDXQRFPJPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160907 | |

| Record name | N-Benzylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13910-48-0 | |

| Record name | N-Benzyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13910-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013910480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N1-Benzylpropane-1,3-diamine: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N1-Benzylpropane-1,3-diamine. The information is intended to support research and development activities involving this compound. All quantitative data is presented in clear, tabular format, and a representative experimental protocol for its synthesis is provided, accompanied by a workflow diagram.

Chemical Properties and Structure

This compound, also known as N-Benzyl-1,3-propanediamine, is a diamine with a benzyl group attached to one of the nitrogen atoms of a propane-1,3-diamine backbone.[1] Its chemical identity is well-defined by various identifiers and its properties have been characterized through both computational and experimental methods.

Structural Identifiers

The unique structure of this compound can be represented by several standard chemical identifiers.

| Identifier | Value |

| IUPAC Name | N'-benzylpropane-1,3-diamine[1] |

| CAS Number | 13910-48-0[1] |

| Molecular Formula | C₁₀H₁₆N₂[1] |

| SMILES | C1=CC=C(C=C1)CNCCCN[1] |

| InChI | InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2[1] |

| InChIKey | RFLHDXQRFPJPRR-UHFFFAOYSA-N[1] |

Physicochemical Properties

A combination of computed and experimental data provides a clear profile of the physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 164.25 g/mol | PubChem (Computed)[1] |

| Boiling Point | 102 °C at 1 mmHg | Tokyo Chemical Industry |

| Specific Gravity | 0.99 (20/20) | Tokyo Chemical Industry |

| Refractive Index | 1.54 | Tokyo Chemical Industry |

| Flash Point | 139 °C | Tokyo Chemical Industry |

| XLogP3-AA | 0.7 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound from benzaldehyde and 1,3-diaminopropane.

Materials:

-

Benzaldehyde

-

1,3-Diaminopropane

-

Methanol (or another suitable solvent)

-

Sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Dichloromethane or other suitable extraction solvent

Methodology:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol. To this solution, add 1,3-diaminopropane (1 to 1.2 equivalents) dropwise at room temperature with stirring. The reaction mixture is stirred for a period of 1 to 4 hours to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 to 2 equivalents) is added portion-wise, ensuring the temperature remains low. Alternatively, the reaction mixture can be transferred to a hydrogenation apparatus with a catalyst such as 10% Palladium on carbon and subjected to a hydrogen atmosphere (e.g., 40-50 psi) for several hours until the reaction is complete.

-

Workup: After the reduction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and acidified with hydrochloric acid. This step protonates the diamine product, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent like dichloromethane.

-

Isolation: The aqueous layer is then basified with a sodium hydroxide solution until it is strongly alkaline. This deprotonates the diamine, causing it to separate from the aqueous layer. The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined by mass spectrometry.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-N bonds.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Safety Information

This compound is classified as a corrosive substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Synthesis of N1-Benzylpropane-1,3-diamine from 1,3-Diaminopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing N1-Benzylpropane-1,3-diamine from 1,3-diaminopropane. The synthesis of this mono-N-benzylated diamine is a crucial step in the development of various pharmacologically active compounds and other fine chemicals. This document details two primary synthetic strategies: direct selective reductive amination and a protecting group-based approach. For each method, detailed experimental protocols, quantitative data, and visual representations of the workflows and reaction pathways are provided to facilitate practical application in a research and development setting.

Direct Selective Reductive Amination

This method involves the direct reaction of 1,3-diaminopropane with benzaldehyde in the presence of a reducing agent. To favor the formation of the mono-benzylated product, a significant molar excess of 1,3-diaminopropane is employed. This statistical approach minimizes the dibenzylation of the starting material.

Experimental Protocol

A solution of benzaldehyde (1.0 equivalent) in a suitable solvent, such as methanol, is added dropwise to a stirred solution of a large excess of 1,3-diaminopropane (5-10 equivalents) in the same solvent at room temperature. The reaction mixture is stirred for a period to allow for the formation of the Schiff base intermediate. Subsequently, a reducing agent, typically sodium borohydride, is added portionwise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The excess diamine is removed by extraction, and the product is purified by column chromatography.

Quantitative Data

| Reactant/Reagent | Molar Ratio | Role |

| 1,3-Diaminopropane | 5.0 - 10.0 | Starting Material |

| Benzaldehyde | 1.0 | Reagent |

| Sodium Borohydride | 1.5 - 2.0 | Reducing Agent |

| Methanol | - | Solvent |

Note: The yield of this compound via this method is typically moderate, and purification is necessary to separate it from unreacted starting material and the dibenzylated byproduct.

Protecting Group Strategy

To achieve higher selectivity and yield of the mono-benzylated product, a protecting group strategy is often employed. This multi-step approach involves the selective protection of one of the amino groups of 1,3-diaminopropane, followed by benzylation of the remaining free amino group, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Synthesis Pathway

Spectroscopic Characterization of N¹-Benzylpropane-1,3-diamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N¹-Benzylpropane-1,3-diamine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data and detailed, generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is intended to serve as a reference for researchers synthesizing or working with N¹-Benzylpropane-1,3-diamine and related compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for N¹-Benzylpropane-1,3-diamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | C₆H ₅- |

| ~3.75 | s | 2H | -CH ₂-Ph |

| ~2.70 | t | 2H | -NH-CH ₂- |

| ~2.60 | t | 2H | -CH ₂-NH₂ |

| ~1.65 | quintet | 2H | -CH₂-CH ₂-CH₂- |

| (variable) | br s | 3H | -NH - and -NH ₂ |

Table 2: Predicted ¹³C NMR Data for N¹-Benzylpropane-1,3-diamine

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic C |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~54.0 | -C H₂-Ph |

| ~49.0 | -NH-C H₂- |

| ~40.0 | -C H₂-NH₂ |

| ~33.0 | -CH₂-C H₂-CH₂- |

Table 3: Predicted IR Spectroscopy Data for N¹-Benzylpropane-1,3-diamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3350 - 3310 | Medium, sharp (singlet) | N-H stretch (secondary amine) |

| 3080, 3060, 3030 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| 1580 - 1650 | Medium | N-H bend (primary amine) |

| 1120 - 1080 | Medium | C-N stretch |

| 740, 700 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data for N¹-Benzylpropane-1,3-diamine

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 147 | [M-NH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 74 | [CH₂=N⁺H-CH₂CH₂NH₂] |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR, IR, and MS data for a small organic molecule such as N¹-Benzylpropane-1,3-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Shimming : Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.

-

¹³C{¹H} NMR : Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended) : Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct ¹H-¹³C correlations.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the liquid or solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

Thin Film (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). For techniques like Electron Ionization (EI), the sample can be introduced directly if it is sufficiently volatile.

-

Ionization : Choose an appropriate ionization method.

-

Electrospray Ionization (ESI) : Suitable for polar and non-volatile molecules. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

-

Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Data Acquisition : Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum and vaporized. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis : Identify the molecular ion peak (or a protonated/adduct ion in ESI) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

N1-Benzylpropane-1,3-diamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N1-Benzylpropane-1,3-diamine, a diamine compound with applications in chemical synthesis and potential relevance in drug discovery and material science.

Core Compound Identification

Below is a summary of the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 13910-48-0 | [1][2] |

| Molecular Formula | C10H16N2 | [1][2] |

| Molecular Weight | 164.25 g/mol | [1][2] |

| IUPAC Name | N'-benzylpropane-1,3-diamine | [2] |

| Synonyms | 3-(Benzylamino)propylamine, N-Benzyl-1,3-propanediamine | [2] |

Physicochemical Properties

This table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Monoisotopic Mass | 164.131348519 Da | [2] |

| Topological Polar Surface Area | 38.1 Ų | [2] |

| Complexity | 104 | [2] |

| LogP (calculated) | 1.09 |

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. A notable application is its use as a ligand in the formation of metal complexes, particularly with platinum, which have been investigated for their potential as antineoplastic agents.[3] The structural backbone of this diamine is also found in derivatives that have been explored for other biological activities, such as algicidal agents.

A study on N1-benzyl-N3, N3-diethylpropane-1,3-diamine derivatives demonstrated algicidal activity against various harmful algal species. This suggests that the N-benzylpropane-1,3-diamine scaffold can be a starting point for developing compounds with specific biological activities.

Experimental Protocols

This protocol is adapted from a study on the synthesis of platinum complexes with N-benzyl-1,3-propanediamine derivatives as potential antineoplastic agents.[3]

Objective: To synthesize a platinum(II) complex using this compound as a ligand.

Materials:

-

This compound

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

Deionized water

-

Reaction vessel

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve a specific molar equivalent of this compound in deionized water.

-

In a separate vessel, dissolve one molar equivalent of K2[PtCl4] in deionized water.

-

Slowly add the this compound solution to the K2[PtCl4] solution while stirring continuously.

-

Allow the reaction to proceed at room temperature for a specified period, monitoring for the formation of a precipitate.

-

Collect the resulting solid product by filtration.

-

Wash the product with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the final platinum complex under vacuum.

-

Characterize the product using appropriate analytical techniques such as NMR spectroscopy and elemental analysis.

Logical Workflow and Synthesis Diagrams

The following diagram illustrates the synthetic pathway for a platinum(II) complex using this compound as a bidentate ligand.

Caption: Synthetic workflow for a platinum(II) complex.

References

Navigating the Physicochemical Landscape of N1-Benzylpropane-1,3-diamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzylpropane-1,3-diamine is a chemical entity with potential applications in various research and development sectors. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. In the absence of extensive public data, this document focuses on delivering detailed, generalized experimental protocols for determining its solubility in various solvents and for assessing its stability under forced degradation conditions. These methodologies are intended to serve as a robust starting point for researchers, enabling them to generate reliable data for their specific applications. Furthermore, this guide includes workflow diagrams and data presentation tables to facilitate experimental design and data management.

Introduction

This compound, a substituted diamine, possesses a molecular structure that suggests potential utility as a building block in organic synthesis, as a ligand in coordination chemistry, or as a scaffold in medicinal chemistry. The presence of a benzyl group and a propane-1,3-diamine backbone imparts a combination of hydrophobic and hydrophilic characteristics, influencing its behavior in different chemical environments. Accurate data on its solubility and stability are critical for process optimization, formulation development, and ensuring the integrity and shelf-life of any resulting products. This guide aims to bridge the current information gap by providing standardized methodologies for the characterization of these key physicochemical parameters.

Physicochemical Properties of this compound

While specific experimental data on the solubility and stability of this compound is limited in publicly accessible literature, its basic chemical and physical properties have been computed and are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H16N2 | PubChem[1] |

| Molecular Weight | 164.25 g/mol | PubChem[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Computed XLogP3-AA | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |

Solubility Determination: Protocols and Data Management

The solubility of a compound is a critical parameter for its handling, formulation, and biological absorption. The following sections provide both qualitative and quantitative methods for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents can provide valuable insights into the compound's polarity and can guide the selection of solvents for quantitative analysis and for various applications.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a series of clean, dry vials.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) in 0.2 mL increments.

-

Mixing: After each addition, cap the vial and vortex for 30 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification: Classify the solubility as "freely soluble" (>10 mg/mL), "soluble" (1-10 mg/mL), "sparingly soluble" (0.1-1 mg/mL), or "insoluble" (<0.1 mg/mL).

Data Presentation:

The results of the qualitative solubility assessment should be recorded in a structured table.

| Solvent | Observation (after adding 1 mL) | Qualitative Solubility |

| Water | ||

| 0.1 M HCl | ||

| 0.1 M NaOH | ||

| Ethanol | ||

| Methanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Hexane |

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Accurately dilute an aliquot of the saturated solution and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Data Presentation:

Quantitative solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

Theoretical Solubility Prediction using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a theoretical framework for predicting the miscibility of a solute in a solvent based on their respective dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters. While experimental determination is preferred, HSP can be a useful predictive tool.

Workflow for HSP Prediction:

Caption: Workflow for predicting solvent compatibility using Hansen Solubility Parameters.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

General Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Neutralization: After the incubation period, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks and quantify the loss of the parent compound.

Workflow for Forced Degradation Studies:

Caption: General workflow for conducting forced degradation studies.

Analytical Method for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting degradation products. HPLC is a commonly used technique.

Generalized HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a suitable wavelength (to be determined by UV scan of the compound).

-

Column Temperature: 30°C.

Data Presentation:

The results from the forced degradation studies should be tabulated to show the extent of degradation under each condition.

| Stress Condition | Incubation Time | Incubation Temperature | % Assay of this compound | % Degradation | Number of Degradation Products |

| Control | - | Room Temp. | 0 | 0 | |

| 0.5 M HCl | 24 h | 60°C | |||

| 0.5 M NaOH | 24 h | 60°C | |||

| 1.5% H2O2 | 24 h | Room Temp. | |||

| Heat | 48 h | 80°C | |||

| Photolytic (UV) | 24 h | Room Temp. | |||

| Photolytic (Vis) | 24 h | Room Temp. |

Conclusion

This technical guide provides a foundational framework for the investigation of the solubility and stability of this compound. While specific experimental data for this compound remains to be extensively published, the detailed protocols and methodologies presented herein offer a clear path for researchers to generate high-quality, reliable data. The systematic approach to solubility determination, from qualitative screening to quantitative analysis, coupled with a comprehensive forced degradation strategy, will enable a thorough physicochemical characterization. The provided tables and workflow diagrams are designed to aid in the practical implementation of these studies and in the organized presentation of the resulting data. It is anticipated that the application of these methods will significantly contribute to the understanding and effective utilization of this compound in future scientific and developmental endeavors.

References

An In-depth Technical Guide to the Safe Handling of N1-Benzylpropane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N1-Benzylpropane-1,3-diamine (CAS No: 2038-34-8). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and injury.

Chemical Identification and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Benzyl-1,3-propanediamine |

| CAS Number | 2038-34-8 |

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are its corrosive effects on skin and eyes.

GHS Classification: [1]

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1C |

| Serious Eye Damage/Eye Irritation | Category 1 |

Signal Word: Danger[1]

Hazard Statements: [1]

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, appropriate personal protective equipment must be worn at all times when handling this substance.

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |

Safe Handling and Storage Protocols

Handling:

-

Always handle this compound within a certified chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

Storage:

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[2][3]

-

Keep away from heat, sparks, and open flames.[2]

-

Store in a segregated and approved area, away from incompatible materials such as strong oxidizing agents.[2][3]

-

The substance is hygroscopic.[2]

Caption: Emergency response workflow for exposure to this compound.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Avoid contact with skin, eyes, and clothing. [2]* Environmental Precautions: Do not let the product enter drains. * Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, universal binder). [4]Collect the absorbed material and place it in a suitable, closed container for disposal. [4]

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available in the public domain. However, based on its GHS classification, it is known to be corrosive and can cause severe tissue damage upon contact.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not detailed in the provided search results. Standard OECD guidelines for testing chemicals would be followed to determine properties such as acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and genotoxicity. For a corrosive substance, in vivo testing for skin and eye irritation may be avoided, and a weight-of-evidence approach based on existing data and structural analogues would be used.

Signaling Pathways

There is no information available in the provided search results to suggest that this compound is known to interact with specific biological signaling pathways. Its hazardous effects are primarily attributed to its corrosive chemical properties.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The product should be disposed of as hazardous waste. [3] Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

A Technical Guide to N1-Benzylpropane-1,3-diamine: Commercial Availability, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzylpropane-1,3-diamine is a chemical compound with growing interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, a detailed experimental protocol for its synthesis, and an exploration of its current and potential biological applications. Notably, this diamine serves as a crucial ligand in the development of novel platinum-based anticancer agents and as a foundational structure for potent algicidal compounds. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating key technical data, experimental procedures, and mechanistic insights.

Commercial Availability and Suppliers

This compound (CAS No. 13910-48-0) is commercially available from a range of chemical suppliers. The purity and quantity offered can vary, catering to different research and development needs. Below is a summary of some of the key suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| TCI America | N-Benzyl-1,3-propanediamine | 13910-48-0 | >96.0% (GC) | 5mL, 25mL[1][2] |

| Synscale Tech Inc. | N-Benzyl-1,3-propanediamine | 13910-48-0 | 97% | Inquire for details[3] |

| Fisher Scientific (distributor for ChemScene) | This compound | 13910-48-0 | >97% | 1g, 5g, 10g[4] |

| Santa Cruz Biotechnology | N1-Benzyl-N1-ethyl-propane-1,3-diamine* | - | - | Inquire for details[5] |

| Finetech Industry Limited | N1-Benzyl-1,3-propanediamine | 13910-48-0 | - | Inquire for details[6] |

Note: Some suppliers may list derivatives of this compound. Researchers should carefully verify the exact chemical structure and CAS number before purchasing.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of 1,3-propanediamine with a benzyl halide. The following protocol is adapted from the literature.[7][8]

Experimental Protocol

Materials:

-

1,3-Propanediamine

-

Benzyl halide (e.g., benzyl chloride or benzyl bromide)

-

Ethanol

-

Saturated sodium hydroxide solution in ethanol

-

Dichloromethane

-

Methanol

-

Silica gel 60 G (0.2-0.5 mm)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) apparatus (eluent: 8:2 hexane/ethyl acetate)

Procedure:

-

To a solution of 1,3-propanediamine (40 mmol) in ethanol (20 mL), slowly add the corresponding benzyl halide (20 mmol) over a period of 8 hours with continuous stirring.

-

Maintain the reaction mixture at room temperature and continue stirring for 48 hours.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol to the reaction mixture.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography with a 9:1 dichloromethane/methanol mixture as the eluent to isolate the desired this compound.

Expected Yield: Approximately 70-80%.

Biological Applications and Mechanisms of Action

This compound has emerged as a significant molecule in two distinct biological applications: as a ligand for platinum-based anticancer complexes and in the development of novel algicidal agents.

Anticancer Potential: Ligand for Platinum Complexes

Platinum-based drugs, such as cisplatin, are mainstays in cancer chemotherapy. Their primary mechanism of action involves binding to nuclear DNA, forming adducts that induce conformational changes in the DNA structure, ultimately leading to apoptosis (programmed cell death). However, issues of drug resistance and toxicity have spurred the development of new platinum complexes with modified ligands to enhance efficacy and reduce side effects.

This compound serves as a bidentate ligand in novel platinum(II) complexes. The presence of the benzyl group can influence the lipophilicity and cellular uptake of the complex. The general mechanism of action for these platinum-diamine complexes is outlined below.

The binding of the activated platinum complex to DNA creates lesions that are recognized by the cell's DNA damage response machinery.[9] This can trigger a signaling cascade, often involving the tumor suppressor protein p53, which in turn can initiate the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, leading to the activation of caspases and eventual cell death.[10]

Algicidal Activity

Derivatives of this compound have been synthesized and investigated for their potent algicidal activity against harmful algal blooms.[11] The mechanism of action is believed to involve the induction of oxidative stress within the algal cells.

The introduction of these diamine derivatives into the algal environment leads to their uptake by the cells. Inside the cell, they are thought to disrupt the balance of reactive oxygen species (ROS), leading to a state of oxidative stress. This excess ROS can damage cellular components, including lipids, proteins, and nucleic acids. A key consequence is lipid peroxidation, which compromises the integrity of the cell membrane. Additionally, the oxidative stress can inhibit critical cellular processes like photosynthesis. The culmination of this cellular damage is cell lysis and death, thereby controlling the algal population.[11]

Conclusion

This compound is a readily accessible and synthetically versatile compound with significant potential in both oncology and environmental science. Its role as a ligand in platinum-based anticancer drugs offers a promising avenue for the development of next-generation chemotherapeutics with improved efficacy and reduced side effects. Furthermore, its derivatives have demonstrated potent algicidal properties, suggesting a potential application in the management of harmful algal blooms. This guide provides a foundational resource for researchers to explore and expand upon the applications of this promising chemical entity. Further research into the specific molecular targets and signaling pathways affected by this compound and its derivatives will be crucial for the full realization of its therapeutic and environmental potential.

References

- 1. N-Benzyl-1,3-propanediamine | 13910-48-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. synscaletech.com [synscaletech.com]

- 4. Chemscene ChemScene | this compound | 1G | CS-W022916 | | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. N1-Benzyl-1,3-propanediamine | CAS: 13910-48-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platinum Anticancer Agents, Hydrolysis, Attack on DNA [ebrary.net]

- 10. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on N1-Benzylpropane-1,3-diamine Derivatives and Analogs for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzylpropane-1,3-diamine and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. The inherent structural features of this scaffold, combining a flexible propane-1,3-diamine linker with a benzyl group, allow for diverse chemical modifications to modulate physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and their analogs, with a focus on their applications as anticancer and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of this compound ligands and their subsequent metal complexes is a well-established process. The core ligands are typically prepared through the nucleophilic substitution reaction between a substituted benzyl halide and an excess of 1,3-propanediamine.

A general synthetic scheme involves the slow addition of the corresponding benzyl halide to a solution of 1,3-propanediamine in ethanol at room temperature, followed by stirring for an extended period. The resulting N-monobenzylated product can be purified using column chromatography. It is important to note that N,N'-dibenzylated byproducts can also be formed during this reaction.

These ligands can then be used to synthesize metal complexes, particularly platinum(II) complexes, which have shown promise as anticancer agents. The synthesis of these complexes is typically achieved by reacting the N-benzylpropane-1,3-diamine derivative with a platinum salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), in an aqueous solution.

Anticancer Activity

Derivatives of this compound, especially their platinum(II) complexes, have demonstrated significant cytotoxic activity against various cancer cell lines. These complexes are explored as analogs of cisplatin, a widely used chemotherapy drug, with the aim of overcoming its limitations, such as severe side effects and drug resistance.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound derivatives and related analogs against different cancer cell lines.

| Compound ID | Derivative/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | [N-Benzylpropane-1,3-diamine]dichloroplatinum(II) | HeLa, K562 | ~32, ~26 | [2] |

| 2 | [N-(2-chlorobenzyl)-propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |

| 3 | [N-(4-chlorobenzyl)propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |

| 4 | [N-(4-nitrobenzyl)propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |

| 5 | [N-(4-methoxy-benzyl)propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |

| 6 | (N,N'-dibenzylpropane-1,3-diamine)dichloroplatinum(II) | Not Reported | Not Reported | [1] |

| 7 | [N-(3-nitrobenzyl)propane-1,3-diamine]dichloroplatinum(II) | Not Reported | Not Reported | [1] |

| CPD20 | 1,3-bis(aryloxy)propan-2-amine | S. aureus | 2.5 µg/mL (6.58 µM) | [3] |

| CPD22 | 1,3-bis(aryloxy)propan-2-amine | S. aureus | 5 µg/mL (11.97 µM) | [3] |

| 6k | N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide | MCF-7, HCT-116, HeLa, PC-3 | 6.93, 10.88, 9.46, 12.17 | [4] |

| Isobatzelline A | Batzelline Compound | AsPC-1, Panc-1, BxPC-3, MIA PaCa2 | <10 | [5] |

| Isobatzelline C | Batzelline Compound | AsPC-1, Panc-1, BxPC-3, MIA PaCa2 | <10 | [5] |

Mechanism of Action: Anticancer Platinum Complexes

The primary mechanism of action for platinum-based anticancer drugs, including this compound platinum complexes, involves their interaction with DNA.[6] Once inside the cell, the chloride ligands of the platinum complex are displaced by water molecules in a process called aquation. This results in a positively charged, reactive platinum species that can bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine and adenine.[6] This binding leads to the formation of DNA adducts, which can be intrastrand or interstrand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[7][8]

References

- 1. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses, crystal structure and cytotoxicity of diamine platinum(II) complexes containing maltol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N1-Benzylpropane-1,3-diamine: A Technical Review of its Applications in Synthesis and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzylpropane-1,3-diamine is a versatile chemical intermediate that has garnered significant interest in various fields of chemical and pharmaceutical research. Its unique structural features, combining a flexible propane-1,3-diamine backbone with a benzyl group, make it a valuable building block for the synthesis of a diverse range of molecules. This technical guide provides an in-depth review of the known applications of this compound, with a focus on its use in the synthesis of coordination complexes and chiral ligands. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate further research and development in this area.

Synthetic Applications

The primary application of this compound lies in its role as a ligand in coordination chemistry and as a precursor for more complex chiral molecules.

Platinum Complexes as Potential Antineoplastic Agents

This compound and its derivatives have been successfully employed as ligands for the synthesis of novel platinum(II) complexes. These complexes are investigated as potential analogs of cisplatin, a widely used anticancer drug, with the aim of developing new therapeutic agents with improved efficacy and reduced side effects.[1]

The synthesis of N-Benzylpropane-1,3-diamine derivatives can be achieved through standard synthetic methodologies. A general procedure for the synthesis of the platinum complexes involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the corresponding N-benzyl-1,3-propanediamine ligand in an aqueous medium.

Synthesis of N-Benzylpropane-1,3-diamine (a):

This specific synthesis is not detailed in the provided information but is commercially available.

General Synthesis of N-Substituted-N'-Benzylpropane-1,3-diamine Ligands:

The provided literature focuses on the use of commercially available or previously synthesized N-Benzylpropane-1,3-diamine and its derivatives.

Synthesis of Platinum(II) Complexes:

A solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water is treated with an aqueous solution of the appropriate N-benzyl-1,3-propanediamine derivative. The reaction mixture is stirred at room temperature, leading to the formation of the desired platinum complex as a precipitate. The product is then collected by filtration, washed with water and ethanol, and dried under vacuum.

The synthesized platinum complexes have been characterized using various analytical techniques, providing the following quantitative data.

| Compound | Ligand | Molecular Formula | Calculated Elemental Analysis (%) | Found Elemental Analysis (%) |

| 1 | N-Benzylpropane-1,3-diamine | C₁₀H₁₆N₂Cl₂Pt | C: 27.92, H: 3.75, N: 6.51 | C: 27.50, H: 3.80, N: 6.33 |

| 2 | N-(2-chlorobenzyl)propane-1,3-diamine | C₁₀H₁₅Cl₃N₂Pt | C: 25.85, H: 3.25, N: 6.03 | C: 26.26, H: 3.48, N: 5.71 |

| 3 | N-(4-chlorobenzyl)propane-1,3-diamine | C₁₀H₁₅Cl₃N₂Pt | C: 25.85, H: 3.25, N: 6.03 | C: 26.37, H: 3.27, N: 5.91 |

| 4 | N-(4-nitrobenzyl)propane-1,3-diamine | C₁₀H₁₅N₃O₂Cl₂Pt | C: 25.27, H: 3.18, N: 8.84 | C: 25.05, H: 3.38, N: 8.56 |

Table 1: Elemental Analysis Data for Synthesized Platinum(II) Complexes.[1]

Caption: General workflow for the synthesis of platinum(II) complexes.

Chiral 1,3-Diamine Synthesis

N-benzylpropane-1,3-diamine derivatives are also instrumental in the asymmetric synthesis of chiral 1,3-diamines. These chiral molecules have significant applications as organocatalysts and as chiral auxiliaries in organic synthesis.[2] A reported application involves the synthesis of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.[2]

The synthesis involves an aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction of the resulting amide.[2]

Step 1: Aza-Michael Addition

To a solution of a chiral amine, such as (R)-(+)-N-benzyl-α-methylbenzylamine, in dry THF at low temperature, a solution of n-butyllithium is added to form the chiral lithium amide. An α,β-unsaturated ester is then added, and the reaction is stirred for several hours. The reaction is quenched, and the product, a β-amino ester, is extracted and purified.

Step 2: Reduction

The purified β-amino ester is dissolved in dry THF and treated with a reducing agent, such as lithium aluminum hydride (LAH), at 0 °C. The mixture is then heated to reflux for an extended period. After cooling and quenching, the final chiral 1,3-diamine product is extracted and purified.[2]

The overall yield for the synthesis of (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine is reported to be 61%.[2] The final chiral diamine was obtained in a 73% yield from the amide precursor by reduction with LAH.[2]

Caption: Pathway for the asymmetric synthesis of a chiral 1,3-diamine.

Conclusion

This compound serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its application in the synthesis of platinum-based potential anticancer agents and as a precursor for sophisticated chiral diamines highlights its importance. The detailed protocols and quantitative data provided in this guide are intended to support and inspire further research into the applications of this compound, potentially leading to the development of new therapeutic agents and novel catalytic systems. The synthetic workflows, visualized through diagrams, offer a clear and concise overview of the experimental processes, aiding in their replication and adaptation for new synthetic targets.

References

Physical and chemical characteristics of N-benzyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of N-benzyl-1,3-propanediamine, a versatile diamine derivative. The information compiled herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science. This document details the compound's properties, outlines a general synthesis protocol, and provides essential safety information.

Core Physical and Chemical Properties

N-benzyl-1,3-propanediamine is a substituted diamine featuring a benzyl group attached to one of the nitrogen atoms of a 1,3-propanediamine backbone. This structure imparts a combination of aliphatic and aromatic characteristics, influencing its reactivity and physical properties. It is typically a liquid at room temperature, with a color ranging from light orange to yellow or green.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of N-benzyl-1,3-propanediamine.

| Identifier | Value | Source |

| IUPAC Name | N'-benzylpropane-1,3-diamine | PubChem[1] |

| Synonyms | N-Benzyltrimethylenediamine | TCI |

| CAS Number | 13910-48-0 | TCI |

| Molecular Formula | C₁₀H₁₆N₂ | PubChem[1] |

| Molecular Weight | 164.25 g/mol | PubChem[1] |

| Physical State | Liquid (at 20°C) | TCI |

| Property | Value | Conditions | Source |

| Boiling Point | 102 °C | at 1 mmHg | TCI |

| Specific Gravity | 0.99 | at 20/20 °C | TCI |

| Refractive Index | 1.54 | at 20°C | TCI |

| Flash Point | 139 °C | TCI |

Synthesis of N-benzyl-1,3-propanediamine

The primary synthetic route to N-benzyl-1,3-propanediamine is through the reductive amination of benzaldehyde with 1,3-diaminopropane. This common and efficient method involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.[3][4]

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[5][6]

Materials:

-

Benzaldehyde

-

1,3-Diaminopropane

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent (e.g., sodium cyanoborohydride)

-

Ethyl acetate (EtOAc) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in ethyl acetate.

-

Add 1,3-diaminopropane (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add sodium triacetoxyborohydride (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel to yield N-benzyl-1,3-propanediamine.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of N-benzyl-1,3-propanediamine via reductive amination.

Spectroscopic Data

Generalized protocols for acquiring spectroscopic data for compounds like N-benzyl-1,3-propanediamine are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional): Perform COSY to establish ¹H-¹H couplings and HSQC/HMBC to determine ¹H-¹³C correlations.[7]

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument's software will ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[7]

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), this is typically done via direct infusion or through a liquid chromatography (LC) system. For Electron Ionization (EI), the sample is introduced into a high vacuum and vaporized.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The resulting spectrum will show the molecular ion peak (or a protonated/adduct ion in ESI) and various fragment ions, which can provide structural information.[7]

-

Applications in Research and Development

The primary documented application of N-benzyl-1,3-propanediamine is as a bidentate ligand in the synthesis of platinum(II) and platinum(IV) complexes.[8] These complexes are investigated as potential antineoplastic agents, serving as analogs to cisplatin with the aim of overcoming drug resistance and reducing side effects.[8] The benzyl group can be further functionalized to modulate the electronic and steric properties of the resulting metal complexes, potentially influencing their biological activity.

Safety and Handling

N-benzyl-1,3-propanediamine is classified as a corrosive substance.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Information

-

Pictogram: Corrosive

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302 + P361 + P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P316: Get emergency medical help immediately.[1]

-

It is recommended to store the compound under an inert gas as it may be air-sensitive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N1-Benzylpropane-1,3-diamine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-Benzylpropane-1,3-diamine and its derivatives as ligands in the synthesis of platinum(II) coordination complexes. The information compiled is intended to guide researchers in the synthesis, characterization, and potential application of these compounds, particularly in the context of developing novel therapeutic agents.

Introduction

This compound is a versatile bidentate ligand that, along with its substituted derivatives, has been utilized in the synthesis of platinum(II) complexes. These complexes are of significant interest due to their structural analogy to cisplatin, a widely used anticancer drug. The introduction of a benzyl group and other substituents on the diamine backbone allows for the modulation of the steric and electronic properties of the resulting platinum complexes, which may influence their biological activity and toxicity profiles. Research in this area is driven by the aim to develop new platinum-based drugs with improved efficacy, a broader spectrum of activity, and reduced side effects compared to existing chemotherapeutics.[1]

Synthesis of Ligands and Complexes

The synthesis of this compound and its derivatives, followed by their coordination to a platinum(II) center, is a well-established multi-step process.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylpropane-1,3-diamine Ligands

This protocol describes the general synthesis of N-benzylpropane-1,3-diamine and its substituted analogues.

Materials:

-

1,3-Propanediamine

-

Appropriate benzyl halide (e.g., benzyl chloride, 2-chlorobenzyl chloride, 4-nitrobenzyl chloride)

-

Ethanol

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve 1,3-propanediamine in ethanol in a round-bottom flask.

-

Slowly add the corresponding benzyl halide to the solution at room temperature.

-

Stir the reaction mixture for 48 hours at room temperature.

-

The formation of the N-monobenzylated product may be accompanied by the formation of the N,N'-dibenzylated compound.

-

Purify the desired N-monobenzylated ligand using appropriate chromatographic techniques.

Protocol 2: Synthesis of (N-Benzylpropane-1,3-diamine)dichloroplatinum(II) Complexes

This protocol outlines the synthesis of platinum(II) complexes using the prepared ligands.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Synthesized N-Benzylpropane-1,3-diamine ligand (or its derivative)

-

Deionized water

-

Magnetic stirrer and standard laboratory glassware

Procedure:

-

Dissolve potassium tetrachloroplatinate(II) (1 mmol) in deionized water (5 mL).

-

In a separate beaker, dissolve the appropriate N-Benzylpropane-1,3-diamine ligand (1 mmol) in deionized water (5 mL).

-

Slowly add the ligand solution to the K₂[PtCl₄] solution with continuous stirring.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Isolate the resulting solid product by filtration.

-

Dry the isolated complex.

Caption: Workflow for the synthesis of N-Benzylpropane-1,3-diamine ligands and their subsequent platinum(II) complexes.

Characterization Data

The synthesized ligands and their platinum(II) complexes have been characterized using various spectroscopic and analytical techniques. The following tables summarize the key characterization data for selected compounds.

Table 1: Characterization Data for N-Benzylpropane-1,3-diamine Ligand Derivatives

| Compound | Benzyl Substituent | Formula | Spectroscopic Data (¹H-NMR, δ ppm in D₂O) |

| a | H | C₁₀H₁₆N₂ | 2.00 (m, 2H, CH₂), 3.00 (m, 4H, CH₂N), 4.21 (s, 2H, CH₂Ph), 7.57, 8.19 (2d, 5H, Ph) |

| d | 4-NO₂ | C₁₀H₁₅N₃O₂ | 2.00 (m, 2H, CH₂), 3.00 (m, 4H, CH₂N), 4.21 (s, 2H, CH₂Ph), 7.57, 8.19 (2d, 4H, Ph) |

| e | 4-OCH₃ | C₁₁H₁₈N₂O | 1.45 (m, 2H, CH₂), 2.39 (m, 2H, CH₂NH₂), 2.55 (m, 2H, CH₂NH), 3.48 (s, 2H, CH₂Ph), 3.59 (s, 3H, OCH₃), 6.73, 7.06 (2d, 4H, Ph) |

Data sourced from de Almeida et al. (2002).[1]

Table 2: Characterization Data for (N-Benzylpropane-1,3-diamine)dichloroplatinum(II) Complexes

| Complex | Ligand | Formula | Yield (%) | ¹⁹⁵Pt-NMR (δ ppm in DMSO-d₆) | Elemental Analysis (% Calculated) |

| 1 | N-Benzylpropane-1,3-diamine | C₁₀H₁₆Cl₂N₂Pt | 52 | -2248 | C: 27.92, H: 3.75, N: 6.51 |

| 4 | N-(4-nitrobenzyl)propane-1,3-diamine | C₁₀H₁₅Cl₂N₃O₂Pt | 67 | -2236 | C: 25.27, H: 3.18, N: 8.84 |

| 5 | N-(4-methoxybenzyl)propane-1,3-diamine | C₁₁H₁₈Cl₂N₂OPt | 38 | -2256 | C: 28.71, H: 3.94, N: 6.09 |

Data sourced from de Almeida et al. (2002).[1]

Applications in Drug Development

Platinum(II) complexes containing N-substituted diamine ligands are primarily investigated for their potential as anticancer agents.[1] The rationale behind this approach is to develop analogues of cisplatin with potentially improved pharmacological properties.

Anticancer Potential

The synthesized (N-Benzylpropane-1,3-diamine)dichloroplatinum(II) complexes are considered potential antineoplastic agents.[1] The presence of the benzyl group offers the possibility of intercalation with DNA bases, which could represent an additional mechanism of action compared to cisplatin.[1] While the biological properties of the specific complexes detailed in the synthesis section are currently under investigation, the broader class of platinum-diamine complexes has shown significant cytotoxic activity against various cancer cell lines.

Note on Biological Data: Publicly available literature does not currently contain specific in vitro cytotoxicity data (e.g., IC₅₀ values) for the platinum(II) complexes of this compound and its derivatives. The following diagram illustrates the general mechanism of action for cisplatin-like drugs, which is the expected pathway for these analogous complexes.

Caption: Generalized pathway for the anticancer activity of cisplatin-like platinum complexes.

Future Perspectives

The coordination chemistry of this compound and its derivatives with platinum and other transition metals remains a promising area of research. Future studies should focus on a thorough evaluation of the biological activity of these complexes, including in vitro cytotoxicity against a panel of cancer cell lines and in vivo efficacy studies. Furthermore, exploring the catalytic potential of these coordination compounds in various organic transformations could open new avenues for their application. The synthesis of complexes with other transition metals could also lead to compounds with novel magnetic, electronic, or catalytic properties.

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of Platinum Complexes with N1-Benzylpropane-1,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The discovery of cisplatin marked a significant milestone in the use of metal-based compounds for cancer therapy.[1][2] However, its clinical application is often hampered by severe side effects and the development of drug resistance.[1][2][3] This has driven the search for new platinum-based anticancer agents with improved efficacy and reduced toxicity.[3] Platinum(II) complexes containing substituted diamine ligands are a promising class of compounds. The introduction of bulky and aromatic groups, such as a benzyl group, to the diamine ligand can influence the complex's lipophilicity, cellular uptake, and DNA binding properties, potentially leading to enhanced cytotoxic activity and a different spectrum of antitumor action.[1][2]

This document provides detailed protocols for the synthesis of platinum(II) complexes with N1-Benzylpropane-1,3-diamine and their subsequent evaluation for anticancer activity through cytotoxicity assays, apoptosis analysis, and cell cycle studies.

I. Synthesis of Platinum(II) Complexes

The synthesis is a two-step process involving the preparation of the this compound ligand followed by its reaction with a platinum precursor.

A. Synthesis of this compound Ligand

Protocol:

-

To a solution of 1,3-propanediamine (40 mmols) in ethanol (20 mL), slowly add the corresponding benzyl halide (20 mmol) over 8 hours.[1]

-

Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system.[1]

-

Once the starting material is consumed, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol.[1]

-

Evaporate the solvent under reduced pressure.

-

Purify the residue using silica gel column chromatography with a dichloromethane/methanol (9:1) eluent to obtain the this compound ligand.[1] Note: The formation of the N,N'-dibenzylated product may also be observed.[1]

B. Synthesis of Dichlorido(this compound)platinum(II) Complex

Protocol:

-

Dissolve the synthesized this compound ligand in water.

-

Separately, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water to create a solution.[1][2]

-

Slowly add the aqueous solution of the ligand to the K₂[PtCl₄] solution.

-

Stir the reaction mixture at room temperature for 48 hours.[1]

-

The resulting dichloroplatinum(II) complex will precipitate out of the solution.

-

Isolate the solid product by filtration, wash with water, and dry under vacuum.[1][4]

Workflow for Synthesis:

Caption: Workflow for the synthesis of platinum complexes.

II. Anticancer Studies

A comprehensive evaluation of the anticancer potential of the synthesized platinum complexes involves determining their cytotoxicity against various cancer cell lines, and investigating the mechanism of cell death, typically through apoptosis and cell cycle analysis.

A. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]

-

Treatment: Prepare stock solutions of the synthesized platinum complexes in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Treat the cells with this concentration gradient for 24, 48, or 72 hours.[5] Include a vehicle control (medium with the same amount of solvent) and a positive control (e.g., cisplatin).

-

MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate for 3-4 hours at 37°C in the dark, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |

| Pt-Complex 1 | MCF-7 | 48 | Data to be filled |

| Pt-Complex 1 | A549 | 48 | Data to be filled |

| Pt-Complex 1 | HeLa | 48 | Data to be filled |

| Cisplatin | MCF-7 | 48 | Data to be filled |

| Cisplatin | A549 | 48 | Data to be filled |

| Cisplatin | HeLa | 48 | Data to be filled |

| Note: This table is a template. The actual data needs to be generated from experimental results. |

B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the platinum complex at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[5]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[5]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5][7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][8]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[5][8]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[5]

Data Presentation:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |

| Control | Data | Data | Data | Data |

| Pt-Complex 1 | Data | Data | Data | Data |